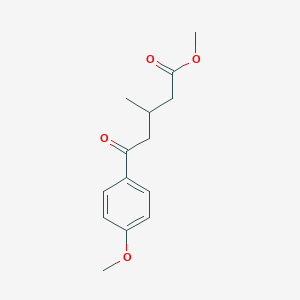

Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate

Description

Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate is a methyl ester derivative of 5-oxovaleric acid, featuring a 4-methoxyphenyl substituent at the fifth carbon and a methyl group at the third carbon. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol. The compound’s structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 4-methoxy group on the phenyl ring enhances electron-donating properties, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

methyl 5-(4-methoxyphenyl)-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(9-14(16)18-3)8-13(15)11-4-6-12(17-2)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFKINOUWCBVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate can be achieved through several synthetic routes. One common method involves the esterification of 5-(4-methoxyphenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-methoxyphenyl)-3-methyl-5-oxovaleric acid.

Reduction: Formation of 5-(4-methoxyphenyl)-3-methyl-5-hydroxyvalerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, ester groups, or additional functional groups. Below is a detailed comparison:

Structural Analogues with Halogen-Substituted Phenyl Groups

- This compound is utilized in pharmaceutical intermediates for its enhanced stability under acidic conditions .

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate (CAS 1443350-58-0)

- Molecular Formula : C₁₃H₁₄F₂O₃

- Molecular Weight : 256.25 g/mol

- Key Differences : The 3,5-difluorophenyl substituent provides strong electron-withdrawing effects, altering reaction kinetics in nucleophilic acyl substitutions. This derivative is often employed in agrochemical research due to its resistance to metabolic degradation .

Ethyl Ester Variants

- Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9) Molecular Formula: C₁₄H₁₇ClO₃ Molecular Weight: 268.74 g/mol Key Differences: The ethyl ester group increases steric hindrance, reducing hydrolysis rates compared to the methyl ester. This compound is noted for its application in polymer chemistry as a plasticizer .

Complex Heterocyclic Derivatives

- 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM) Molecular Formula: Not explicitly provided (). Demonstrated as a corrosion inhibitor for mild steel in HCl, achieving 85% efficiency at 500 ppm, attributed to adsorption via the methoxyphenyl and pyridinyl groups .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate | - | C₁₄H₁₈O₄ | 250.29 | Pharmaceutical synthesis |

| Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate | 951889-62-6 | C₁₃H₁₄ClFO₃ | 284.70 | Drug intermediates |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | 57992-89-9 | C₁₄H₁₇ClO₃ | 268.74 | Polymer chemistry |

| 5-(4-Methoxyphenyl)-3-(4-methylphenyl)pyrazole derivative | - | - | - | Corrosion inhibition |

Biological Activity

Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy-substituted aromatic ring, which influences its reactivity and interaction with biological systems. The compound can be synthesized through various methods, allowing for accessibility in research applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key points regarding its mechanism include:

- Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing interactions with target enzymes or receptors.

- Hydrolysis : The ester group may undergo hydrolysis, releasing an active acid form that can further interact with biological targets.

- Enzyme Inhibition : Initial studies indicate that this compound exhibits significant enzyme inhibition activity, particularly against lipoxygenases, which are involved in lipid peroxidation processes linked to cancer and inflammation.

Biological Activity Overview

Research has identified various biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for pharmaceutical applications.

- Impact on Lipid Peroxidation : By interacting with lipoxygenases, the compound may influence lipid peroxidation processes, which are critical in cancer development and inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that the compound effectively inhibits lipoxygenase activity in vitro, suggesting its potential as an anti-inflammatory agent.

- Another investigation into its antimicrobial properties revealed promising results against certain bacterial strains, indicating a potential role in treating infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 5-(4-methylphenyl)-5-oxovalerate | Lacks the methoxy group; different reactivity |

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Ethyl ester variant; may have different solubility |

| Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate | Notable biological activities due to dichlorine presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.